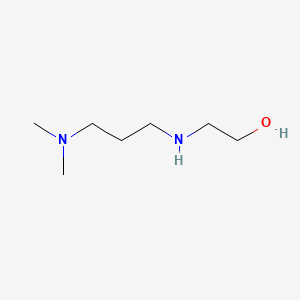
2-((3-(Dimethylamino)propyl)amino)ethanol
Cat. No. B8794086
Key on ui cas rn:
53334-09-1
M. Wt: 146.23 g/mol
InChI Key: DTZQQHRKVWXQPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04251637
Procedure details


To a one liter stirred autoclave was charged 500 g 3-dimethylaminopropyl amine. A nitrogen atmosphere was provided and the sealed autoclave was heated to 115°C. Ethylene oxide (140 g) was added incrementally over 3 hours. Heating was continued for 15 minutes.


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:7])[CH2:3][CH2:4][CH2:5][NH2:6].[CH2:8]1[O:10][CH2:9]1>>[CH3:1][N:2]([CH3:7])[CH2:3][CH2:4][CH2:5][NH:6][CH2:8][CH2:9][OH:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
500 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(CCCN)C
|
Step Two
|
Name
|
|
|
Quantity
|
140 g
|
|
Type
|
reactant
|
|
Smiles
|
C1CO1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
115 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
To a one liter stirred autoclave
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A nitrogen atmosphere was provided
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Heating
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CN(CCCNCCO)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
